molecular formula C9H9BrO3 B13942507 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde

6-Bromo-3-ethoxy-2-hydroxybenzaldehyde

Cat. No.: B13942507
M. Wt: 245.07 g/mol
InChI Key: DVOZCCHLHVCKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-ethoxy-2-hydroxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3. It is a substituted benzaldehyde, characterized by the presence of a bromine atom, an ethoxy group, and a hydroxyl group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde typically involves the bromination of 3-ethoxy-2-hydroxybenzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often include moderate temperatures and controlled addition of the bromine source to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-ethoxy-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Scientific Research Applications

6-Bromo-3-ethoxy-2-hydroxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-ethoxy-2-hydroxybenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity towards molecular targets. The exact pathways involved would vary based on the biological context and the specific target .

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxysalicylaldehyde: Similar structure but lacks the bromine atom.

    6-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure with a methoxy group instead of an ethoxy group.

    2-Bromo-6-hydroxybenzaldehyde: Lacks the ethoxy group

Uniqueness

6-Bromo-3-ethoxy-2-hydroxybenzaldehyde is unique due to the combination of the bromine atom, ethoxy group, and hydroxyl group on the benzene ring. This unique combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-bromo-3-ethoxy-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-8-4-3-7(10)6(5-11)9(8)12/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOZCCHLHVCKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.